H-Tyr-Pro-Dap(6DMN)-Phe-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

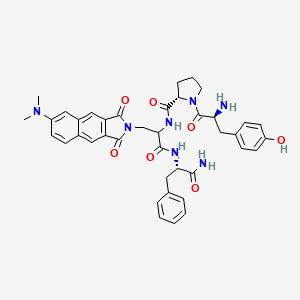

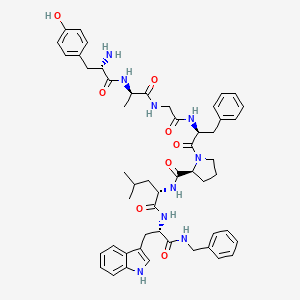

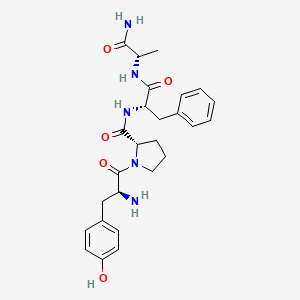

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 is a synthetic peptide that incorporates the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN). This compound is derived from endomorphin-2, a naturally occurring opioid peptide. The incorporation of 6-N,N-dimethylamino-2,3-naphthalimide into the peptide sequence allows it to act as a fluorescent probe, making it useful in various scientific research applications .

Preparation Methods

The synthesis of H-Tyr-Pro-Dap(6DMN)-Phe-NH2 involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, proline, Dap(6DMN), and phenylalanine, are sequentially added using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The fluorophore 6-N,N-dimethylamino-2,3-naphthalimide is introduced during the synthesis of the Dap(6DMN) residue .

Chemical Reactions Analysis

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

Scientific Research Applications

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 has several scientific research applications:

Chemistry: It is used as a fluorescent probe to study the environment around the peptide, such as binding sites in proteins or membranes.

Biology: The compound is employed in confocal laser scanning microscopy to visualize the distribution and internalization of delta and mu opioid receptors.

Medicine: It serves as a tool to investigate the pharmacokinetics and pharmacodynamics of opioid peptides.

Industry: The peptide can be used in the development of diagnostic assays and imaging agents.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-Dap(6DMN)-Phe-NH2 involves its interaction with delta and mu opioid receptors. The fluorophore 6-N,N-dimethylamino-2,3-naphthalimide allows the peptide to act as a fluorescent probe, enabling the visualization of receptor binding and internalization. The peptide’s binding to the receptors triggers downstream signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 can be compared with other similar compounds, such as:

H-Dmt-Tic-Glu-NH2: A delta-selective opioid peptide agonist that also incorporates the 6-N,N-dimethylamino-2,3-naphthalimide fluorophore.

Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2): The parent compound from which this compound is derived.

[Aladan3]TIPP: A delta-selective tetrapeptide where phenylalanine is substituted with the fluorescent amino acid Aladan.

This compound is unique due to its incorporation of the 6-N,N-dimethylamino-2,3-naphthalimide fluorophore, which provides enhanced fluorescent properties for studying receptor interactions and internalization .

Properties

Molecular Formula |

C40H43N7O7 |

|---|---|

Molecular Weight |

733.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H43N7O7/c1-45(2)27-13-12-25-20-29-30(21-26(25)19-27)39(53)47(38(29)52)22-33(36(50)43-32(35(42)49)18-23-7-4-3-5-8-23)44-37(51)34-9-6-16-46(34)40(54)31(41)17-24-10-14-28(48)15-11-24/h3-5,7-8,10-15,19-21,31-34,48H,6,9,16-18,22,41H2,1-2H3,(H2,42,49)(H,43,50)(H,44,51)/t31-,32-,33?,34-/m0/s1 |

InChI Key |

OHGKVUSMHZDAKH-SHROADRVSA-N |

Isomeric SMILES |

CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N |

Canonical SMILES |

CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S)-1-[[(2S)-1-[[6-[[1-amino-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10849332.png)

![2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849337.png)

![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)

![H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)